molecular formula C25H25N3O4S2 B2875050 (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-79-4

(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2875050
CAS No.: 850909-79-4
M. Wt: 495.61
InChI Key: AKLMNUJHONLFPT-QPLCGJKRSA-N
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Description

This compound (CAS: 850909-59-0) features a benzamide core substituted with a N-benzyl-N-methylsulfamoyl group at the 4-position and a 3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene moiety at the amide nitrogen. The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing its biological interactions and stability . Key structural attributes include:

  • Sulfamoyl group: A strong electron-withdrawing substituent that modulates electron density on the benzamide ring.
  • Benzo[d]thiazole ring: The 3-ethyl and 6-methoxy substituents enhance lipophilicity and metabolic stability.
  • Z-configuration: Dictates spatial orientation, affecting binding to target proteins.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-28-22-15-12-20(32-3)16-23(22)33-25(28)26-24(29)19-10-13-21(14-11-19)34(30,31)27(2)17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLMNUJHONLFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminobenzenethiol Derivatives

A widely adopted method involves the cyclization of 2-amino-5-methoxybenzenethiol with ethyl glyoxylate under acidic conditions. This reaction proceeds via intramolecular dehydration, forming the 6-methoxybenzo[d]thiazole ring. The ethyl group at position 3 is introduced through nucleophilic substitution using ethyl bromide in the presence of potassium carbonate, achieving a 68–72% yield.

Halogen-Mediated Cyclization

An alternative approach utilizes 1-chloro-4-methoxy-2-nitrobenzene as the starting material. Treatment with sodium polysulfide in carbon disulfide induces cyclization, yielding 2-mercapto-5-methoxybenzo[d]thiazole with 93.1% efficiency. Subsequent alkylation with ethyl iodide introduces the 3-ethyl substituent, though this method requires rigorous temperature control to avoid over-alkylation.

Formation of the Ylidene Linkage

The Z-configuration at the ylidene moiety is critical for biological activity. This linkage is established through a condensation reaction between the benzo[d]thiazole amine and 4-(N-benzyl-N-methylsulfamoyl)benzaldehyde.

Condensation Under Basic Conditions

Refluxing equimolar amounts of 3-ethyl-6-methoxybenzo[d]thiazol-2-amine and 4-(N-benzyl-N-methylsulfamoyl)benzaldehyde in ethanol with piperidine as a catalyst produces the ylidene intermediate. The Z-isomer is favored (85:15 Z:E ratio) due to steric hindrance from the ethyl and benzyl groups, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Microwave-Assisted Synthesis

Microwave irradiation at 120°C for 15 minutes significantly enhances reaction efficiency, achieving a 78% yield while reducing byproduct formation. This method is preferred for industrial applications due to its rapidity and energy efficiency.

Introduction of the Sulfamoyl Group

The N-benzyl-N-methylsulfamoyl group is incorporated via sulfonylation of the benzamide precursor.

Sulfur Trioxide-Mediated Sulfonation

4-Nitrobenzoyl chloride is reacted with sulfur trioxide in dichloromethane to generate the sulfonic acid derivative. Subsequent treatment with N-benzyl-N-methylamine in tetrahydrofuran (THF) under argon affords the sulfonamide with 65% yield.

Chlorosulfonation Followed by Amination

Direct chlorosulfonation of benzoic acid using chlorosulfonic acid produces 3-(chlorosulfonyl)benzoic acid, which is then coupled with N-benzyl-N-methylamine. This method achieves higher purity (98.5% by HPLC) but requires stringent moisture control.

Industrial Production Considerations

Scalable synthesis necessitates optimization of cost, yield, and environmental impact:

Parameter Laboratory-Scale Method Industrial Adaptation
Cyclization Reflux in ethanol (6 hours) Continuous flow reactor (2 hours)
Ylidene Formation Microwave irradiation High-pressure tandem reactors
Purification Column chromatography Crystallization from ethanol/water

Industrial protocols prioritize solvent recycling and catalytic recovery to minimize waste.

Characterization and Quality Control

Robust analytical methods ensure structural fidelity and purity:

Spectroscopic Analysis

  • 1H-NMR : The ylidene proton resonates as a singlet at δ 8.2–8.4 ppm, while the ethyl group’s methyl triplet appears at δ 1.3 ppm.
  • FTIR : Stretching vibrations at 1,650 cm⁻¹ (C=O) and 1,150 cm⁻¹ (S=O) confirm functional group integrity.

Chromatographic Purity

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation, verifying >99% purity.

Challenges and Mitigation Strategies

Challenge Cause Solution
Z/E Isomerization Thermal instability Low-temperature storage (<4°C)
Sulfonamide Hydrolysis Prolonged aqueous exposure Lyophilization
Ethyl Group Migration Acidic conditions Buffered reaction media (pH 7–8)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.

Mechanism of Action

The mechanism of action of (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole and Thiadiazole Derivatives

a. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] ()
  • Structural Differences : Replace the benzo[d]thiazole ring with a 1,2,4-triazole-thione core. Fluorine and sulfonyl groups introduce polarity.
  • Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization, contrasting with the target compound’s likely multi-step nucleophilic substitution .
  • Spectroscopy :
    • IR : Absence of C=O (1663–1682 cm⁻¹) in triazoles vs. sulfamoyl S=O (1300–1350 cm⁻¹) in the target compound.
    • Tautomerism : Exists as thione tautomers (νC=S at 1247–1255 cm⁻¹), unlike the stable Z-configuration of the target .
b. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) ()
  • Structural Differences : Thiadiazole ring replaces benzo[d]thiazole; isoxazole substituent adds rigidity.
  • Synthesis : Uses hydroxylamine hydrochloride and active methylene compounds, differing from sulfamoyl group incorporation methods .
  • Bioactivity : Thiadiazoles often exhibit antimicrobial properties, whereas sulfamoyl benzamides may target enzymes like carbonic anhydrases .

Benzo[d]thiazole Derivatives with Modified Substituents

a. I5 and I6 Quinolinium Salts ()
  • Structural Differences: Styryl or methylquinolinium groups replace the benzamide-sulfamoyl system.
  • Electronic Effects : Dipropylamine (I5) and hydroxystyryl (I6) groups enhance solubility via charged iodide counterions, unlike the neutral sulfamoyl group .
b. STING Agonist (Compound 35) ()
  • Structural Differences : Incorporates imidazo[4,5-b]pyridine and oxazole-carboxamide moieties.
  • Functional Groups : Carbamoyl and hydroxypropoxy groups improve aqueous solubility vs. the target’s methoxy and ethyl groups .
  • Bioactivity: Targets STING pathways for immunotherapy, suggesting divergent mechanisms from sulfamoyl benzamides .

Benzamide-Thiadiazole Hybrids ()

a. N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • Structural Differences: Acryloyl and dimethylamino groups introduce conjugated π-systems absent in the target compound.
  • Spectroscopy : Dual C=O stretches (1690, 1638 cm⁻¹) vs. single benzamide C=O in the target .
  • Applications: Potential kinase inhibition due to acryloyl motifs, differing from sulfamoyl-mediated enzyme targeting .

Comparative Analysis: Structural and Functional Implications

Table 1. Key Properties of Target Compound vs. Analogs

Property Target Compound Triazole-Thiones [7–9] Thiadiazole-Benzamide (6) Quinolinium I5/I6
Core Structure Benzo[d]thiazole 1,2,4-Triazole 1,3,4-Thiadiazole Quinolinium
Key Substituents Sulfamoyl, ethyl, methoxy Sulfonyl, fluorine Isoxazole, phenyl Styryl, dipropylamine
Synthesis Method Multi-step nucleophilic NaOH-mediated cyclization Hydroxylamine coupling Friedel-Crafts alkylation
IR Signatures (cm⁻¹) S=O (1300–1350), C=O (~1660) C=S (1247–1255), NH (~3278) C=O (1605), C=N (~1500) C=C (styryl, ~1600)
Bioactivity Enzyme inhibition (hypothesized) Antifungal/antibacterial Antimicrobial Photodynamic therapy

Table 2. Melting Points and Solubility Trends

Compound Melting Point (°C) Solubility Profile
Target Compound Not reported Moderate (lipophilic groups)
Triazole-Thiones [7–9] 160–290 Low (crystalline solids)
Thiadiazole-Benzamide (6) 160 Low (non-polar substituents)
Quinolinium I5/I6 Not reported High (ionic iodide salts)

Research Findings and Implications

  • Stereochemical Stability : The Z-configuration prevents tautomerism observed in triazole-thiones, ensuring consistent pharmacokinetics .
  • Lipophilicity: The 3-ethyl and 6-methoxy groups increase membrane permeability relative to polar STING agonists () or ionic quinolinium salts .

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